2,6,8-Trimethylquinolin-4-amine
Description
Significance of the Quinoline (B57606) Moiety in Medicinal Chemistry and Organic Synthesis
The quinoline ring system is a privileged structure in drug discovery, renowned for its broad spectrum of pharmacological activities. nih.gov Its rigid, planar structure and the presence of a nitrogen atom provide a versatile framework for interacting with biological targets. mdpi.com This has led to the development of numerous quinoline-based drugs with applications as anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral agents. nih.govnih.gov In organic synthesis, the quinoline core serves as a valuable building block for creating complex molecules with diverse functionalities. numberanalytics.com
The versatility of the quinoline scaffold stems from the ability to modify its structure at various positions, influencing its electronic properties, lipophilicity, and steric profile. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The development of efficient synthetic methods to access a wide array of substituted quinolines remains an active area of research. numberanalytics.comiipseries.org
Historical Context of Quinoline Derivative Research
The history of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. nih.govwikipedia.org A significant milestone in quinoline synthesis was the development of the Skraup synthesis in 1880, which provided a general method for their preparation from anilines and glycerol. numberanalytics.comiipseries.org This was followed by the development of other named reactions for quinoline synthesis, including the Doebner-von Miller, Friedländer, and Combes syntheses, each offering different routes to substituted quinolines. numberanalytics.comiipseries.org
The therapeutic potential of quinoline derivatives was recognized early on with the discovery of quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, as an effective antimalarial agent. globalresearchonline.net This discovery spurred extensive research into synthetic quinoline-based antimalarials, leading to the development of drugs like chloroquine (B1663885) and primaquine (B1584692) in the 1940s. globalresearchonline.net These compounds played a pivotal role in combating malaria for decades. globalresearchonline.net The continued emergence of drug-resistant strains of pathogens ensures that research into novel quinoline derivatives remains a priority. globalresearchonline.net
Positioning of 2,6,8-Trimethylquinolin-4-amine within Contemporary Chemical Biology Research
This compound, with its specific substitution pattern, represents a distinct entity within the vast chemical space of quinoline derivatives. The presence of methyl groups at positions 2, 6, and 8, along with an amine group at position 4, can significantly influence its biological activity. For instance, studies on other quinoline derivatives have shown that the position and nature of substituents can dramatically alter their therapeutic properties. The methyl group at the 6-position, in particular, has been noted for its importance in the anti-HIV properties of some quinolone derivatives. jetir.org
While specific research on the biological activities of this compound is not as extensively documented as that for some other quinolines, its structural features suggest potential areas of investigation. The 4-aminoquinoline (B48711) core is a well-established pharmacophore in antimalarial drugs. nih.gov Furthermore, the lipophilic methyl groups can enhance membrane permeability, a desirable property for many drug candidates.
Contemporary chemical biology research often involves the synthesis and screening of libraries of related compounds to identify lead structures for drug development. This compound and its analogs are valuable components of such libraries. The systematic variation of substituents on the quinoline scaffold allows researchers to probe structure-activity relationships and to develop a deeper understanding of how these molecules interact with biological systems. The synthesis of such compounds can often be achieved through established methods like the reaction of a substituted aniline (B41778) with a suitable ketone or β-ketoester, followed by cyclization.
Structure
3D Structure
Properties
IUPAC Name |
2,6,8-trimethylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-7-4-8(2)12-10(5-7)11(13)6-9(3)14-12/h4-6H,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSWQXZTEPDTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586474 | |
| Record name | 2,6,8-Trimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689277-05-2 | |
| Record name | 2,6,8-Trimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 689277-05-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,6,8 Trimethylquinolin 4 Amine and Its Analogues
Established Synthetic Pathways to 2,6,8-Trimethylquinolin-4-amine
The construction of the this compound framework can be approached through several classical and modified quinoline (B57606) syntheses. These methods typically involve building the quinoline ring system from acyclic precursors, with the amino group being introduced either during the cyclization or in a subsequent step.
Direct amination involves the introduction of an amino group onto a pre-existing quinoline ring. While highly efficient, this approach is contingent on the availability of the corresponding 2,6,8-trimethylquinoline (B3049892) precursor and the ability to selectively functionalize the C4 position. A common strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the C4 position.
Another potential route is the direct reductive amination of a carbonyl compound. chemrxiv.orgnih.gov In a hypothetical scenario, if 2,6,8-trimethylquinolin-4-one were available, it could potentially undergo reductive amination. This process typically involves the formation of an enamine or imine intermediate, followed by reduction to yield the desired amine. Brønsted acids like triflic acid have been shown to catalyze such reactions efficiently across a broad range of substrates. nih.gov
Furthermore, direct amination of secondary alcohols using ammonia (B1221849), often catalyzed by transition metals, represents another class of reactions that could be adapted, although this would require the synthesis of a corresponding quinolin-4-ol precursor. nih.gov
Table 1: Proposed Precursors for Direct Amination
| Precursor | Proposed Reaction | Key Reagents |
|---|---|---|
| 4-Chloro-2,6,8-trimethylquinoline | Nucleophilic Aromatic Substitution | Ammonia or an ammonia equivalent |
This table is based on established chemical principles and proposes potential synthetic pathways.
The Combes quinoline synthesis is a classic method that involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.org For the synthesis of this compound, one could envision reacting 3,5-dimethylaniline (B87155) with pentane-2,4-dione (acetylacetone).
The mechanism proceeds through the formation of an enamine intermediate from the aniline and one of the ketone's carbonyl groups. youtube.comyoutube.com Subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the quinoline core. wikipedia.orgyoutube.com This reaction would produce 2,4,6,8-tetramethylquinoline.
To obtain the desired 4-amino product, a post-modification strategy would be necessary. This could involve, for instance, a selective oxidation of the 4-methyl group to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement to install the amine group. However, the selectivity of such an oxidation in the presence of other methyl groups presents a significant challenge. A more plausible route might involve benzylic bromination of the 4-methyl group followed by nucleophilic substitution with an amine source.
The Friedländer synthesis is one of the most versatile and straightforward methods for constructing quinoline rings. nih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgresearchgate.net This reaction can be catalyzed by either acids or bases. researchgate.netwikipedia.org
To synthesize this compound, a functionalized Friedländer approach would be highly suitable. The key starting material would be 2-amino-3,5-dimethylacetophenone. Reacting this with a compound that can provide the remaining two carbons of the pyridine (B92270) ring, such as acetonitrile (B52724) or another suitable nitrile under appropriate conditions, could theoretically lead to the formation of the 4-aminoquinoline (B48711) directly.
Alternatively, reacting 2-amino-3,5-dimethylacetophenone with ethyl acetoacetate (B1235776) under specific conditions could yield a 4-hydroxy-2,6,8-trimethylquinoline intermediate. The hydroxyl group at the C4 position is a versatile handle for further functionalization. It can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃) and then subsequently displaced by an amine via nucleophilic aromatic substitution to yield the final product.
Table 2: Proposed Friedländer Synthesis Strategy
| 2-Aminoaryl Ketone | Methylene Component | Intermediate Product | Post-Modification Steps |
|---|
This table outlines a plausible synthetic route based on the principles of the Friedländer synthesis.
Synthesis of Quinoline Derivatives with Related Substitution Patterns
The synthetic strategies developed for structurally related quinoline analogues provide valuable insights and methodologies that can be adapted for the synthesis of this compound.
Research into potential antiparasitic agents has led to the development of synthetic routes for various 2,4-disubstituted 8-aminoquinoline (B160924) analogues. nih.govconsensus.app A study by F. Ivy Carroll et al. describes the synthesis of a series of 2,4-disubstituted 6-methoxy-8-aminoquinolines. nih.gov The general approach involved constructing the substituted quinoline core and then introducing the 8-amino functionality. For example, the synthesis of primaquine (B1584692) analogues with variations at the 2 and 4 positions often starts with substituted anilines that undergo classical quinoline syntheses like the Doebner-von Miller or Combes reaction, followed by functional group manipulations to install the desired side chain at the 8-amino position. nih.gov These methodologies highlight the modularity of quinoline synthesis, where different substituents can be incorporated by choosing the appropriate starting materials.
Table 3: Examples of Synthesized 2,4-Disubstituted 8-Aminoquinoline Analogues
| Compound Name | R² Substituent | R⁴ Substituent | R⁶ Substituent |
|---|---|---|---|
| 2-Ethyl-4-methylprimaquine | Ethyl | Methyl | Methoxy |
Data sourced from a study on potential antiparasitic agents. nih.gov
Novel synthetic chemistries have been developed for the preparation of 2-(aryl or heteroaryl)quinolin-4-amines, which have been investigated for their anti-HIV-1 activity. acs.org Strekowski and colleagues reported the synthesis of thirty-eight such compounds with various substitution patterns. acs.org Their methods allow for the construction of quinolin-4-amines with or without substituents on the amino group. A key strategy involves the reaction of N-(3,3-dichloro-1-aryl-2-propenylidene)aniline derivatives with sodium azide (B81097) in dimethyl sulfoxide, which leads to the formation of 2-aryl-4-azidoquinolines. The azido (B1232118) group can then be readily reduced to the corresponding 4-amine. This approach provides a powerful tool for accessing the quinolin-4-amine scaffold, which could be adapted by using appropriately substituted anilines to generate the desired 6,8-dimethyl substitution pattern.
Synthesis of S-Triazinyl Substituted Aryl Amine Derivatives Based on Quinoline
The synthesis of hybrid molecules incorporating both a quinoline and an s-triazine moiety leverages the stepwise reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring can be substituted sequentially by nucleophiles under controlled temperature conditions, allowing for the construction of complex, multi-functionalized derivatives.
A general synthetic approach involves a three-step reaction sequence starting with cyanuric chloride. derpharmachemica.comresearchgate.net
First Substitution: Cyanuric chloride is reacted with a quinoline-containing nucleophile, such as 8-hydroxyquinoline (B1678124) or an aminoquinoline. This reaction is typically performed at a low temperature (0-5°C) in a suitable solvent like acetone, with a base such as sodium bicarbonate to neutralize the liberated HCl. derpharmachemica.comresearchgate.net
Second Substitution: The resulting dichlorotriazinyl-quinoline intermediate is then reacted with a second, different nucleophile. This step is conducted at a moderately elevated temperature, often around 45°C or room temperature, to substitute the second chlorine atom. derpharmachemica.com
Third Substitution: Finally, the third chlorine atom is replaced by reacting the monochlorotriazinyl intermediate with a third nucleophile, which is often a substituted aryl amine. This final step typically requires higher temperatures, such as refluxing in a solvent like 1,4-dioxane (B91453) for several hours, to drive the reaction to completion. derpharmachemica.com
The progress of each step is monitored using techniques like Thin Layer Chromatography (TLC). The final products are isolated, purified by recrystallization, and characterized by spectroscopic methods including IR, ¹H NMR, and Mass Spectrometry, along with elemental analysis. derpharmachemica.comresearchgate.net For instance, a series of 2,4,6-trisubstituted s-triazines was synthesized using 8-hydroxyquinoline as the initial quinoline-based nucleophile, followed by the addition of other aryl amines. derpharmachemica.com
Table 1: Generalised Reaction Steps for s-Triazinyl Quinoline Derivatives
| Step | Reactants | Key Conditions | Product Type |
|---|---|---|---|
| 1 | Cyanuric Chloride + Quinoline Nucleophile (e.g., 8-hydroxyquinoline) | Acetone, 0-5°C, NaHCO₃ | Dichloro-s-triazinyl quinoline |
| 2 | Dichloro-s-triazinyl quinoline + Amine 1 | Acetone, 45°C, NaHCO₃ | Monochloro-s-triazinyl quinoline |
| 3 | Monochloro-s-triazinyl quinoline + Amine 2 (e.g., Substituted Aryl Amine) | 1,4-Dioxane, Reflux (6-10h) | Fully Substituted s-Triazinyl quinoline |
Palladium-Catalyzed Amination Reactions of Quinoline Derivatives
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds and are frequently used for the synthesis of aminoquinolines from their corresponding halo-quinoline precursors. mdpi.comacs.org The successful amination of halogenated quinolines is highly dependent on the position of the halogen atom, the choice of catalyst, and the supporting ligand. mdpi.com
The amination of various dichloroquinolines has been studied to understand the regioselectivity of the substitution. For instance, in the Pd-catalyzed amination of 2,8-dichloroquinoline, the chlorine atom at the C2 position is generally more reactive than the one at C8. mdpi.comresearchgate.net
The choice of ligand is critical for the reaction's success, especially when dealing with sterically hindered amines or when attempting double amination. While BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is an effective ligand in many cases, more sterically demanding ligands like DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) are sometimes required to achieve higher yields or to facilitate challenging transformations, such as the introduction of a second amino group. mdpi.comresearchgate.net
For example, the reaction of 4,8-dichloroquinoline (B1582372) with a primary amine under palladium catalysis using BINAP as the ligand yielded the C4-monoaminated product. mdpi.com However, achieving the 4,8-diaminosubstituted product required switching the ligand to DavePhos and using an excess of the amine. mdpi.com
Table 2: Palladium-Catalyzed Amination of Dichloroquinolines
| Dichloroquinoline | Amine | Catalyst / Ligand | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| 2,8-Dichloroquinoline | Amine 1a | Pd(dba)₂ / BINAP | 8-Chloro-N-(amine)-quinolin-2-amine | 64% | mdpi.comresearchgate.net |
| 4,8-Dichloroquinoline | Amine 1a | Pd(dba)₂ / BINAP | N-(8-chloroquinolin-4-yl)-amine | 77% | mdpi.comresearchgate.net |
| 4,8-Dichloroquinoline | 4 equiv. Amine 1a | Pd(dba)₂ / DavePhos | N⁴,N⁸-di(amine)quinoline-4,8-diamine | 60% | mdpi.comresearchgate.net |
Catalytic Strategies in Quinoline Synthesis
Beyond modifying existing quinoline rings, transition metal catalysis offers powerful strategies for the de novo construction of the quinoline core and for its direct functionalization via C-H activation.
Rhodium-Catalyzed Cyclization and Amination
Rhodium catalysis is also central to direct C-H amination reactions. nih.gov While many applications focus on intramolecular cyclizations to form saturated heterocycles, the fundamental reactivity can be extended to the synthesis of aromatic amines. Mechanistic investigations of rhodium-catalyzed C-H amination using organic azides as the nitrogen source reveal a pathway involving a key Rh(V)-nitrenoid intermediate. acs.org The formation of this intermediate, rather than the C-H activation itself, is often the rate-limiting step. acs.org These advanced catalytic cycles provide a direct route to amino-functionalized arenes without pre-functionalized starting materials.
Silver(I)-Catalyzed C-N Coupling and C-H Functionalization
Silver catalysts can mediate the synthesis of quinolines through a tandem protocol involving the oxidative coupling and cyclization of N-arylimines and alkynes. acs.org This method relies on the ability of silver(I) to facilitate C-H activation. The reaction pathway is believed to involve the silver-mediated metalation of either the ortho C-H bond of the N-arylimine or the terminal C-H of an alkyne. acs.org This is followed by coupling and subsequent intramolecular cyclization to form the quinoline ring. The protocol is versatile, accommodating both internal and terminal alkynes and tolerating a range of electron-donating and electron-withdrawing groups on the N-arylimine partner, enabling access to a wide variety of substituted quinolines. acs.org
Cobalt-Catalyzed C-H Functionalization of 8-Aminoquinolines
The 8-aminoquinoline group can act as an effective directing group in transition-metal-catalyzed C-H functionalization, guiding the reaction to specific positions on the quinoline ring. Inexpensive and abundant cobalt catalysts have emerged as powerful tools for this purpose. shu.ac.ukresearchgate.net
A key example is the cobalt-catalyzed remote C-H nitration of 8-aminoquinolines at the C5 position. shu.ac.uk This reaction uses the simple and inexpensive Co(NO₃)₂·6H₂O as the catalyst and tert-butyl nitrite (B80452) (TBN) as the nitro source. The reaction is proposed to proceed through a Single Electron Transfer (SET) mechanism. shu.ac.ukresearchgate.net
Furthermore, cobalt catalysis can achieve selective functionalization at the C4 position of the quinoline ring, a site that is often difficult to access. A cobalt-catalyzed C4-alkylation of 8-aminoquinoline amides has been developed using ethers as the alkylating agent. acs.org This process occurs under visible-light irradiation at room temperature, employing a photoredox catalyst (eosin Y) in conjunction with the cobalt catalyst. This method provides a novel route to C4-functionalized quinoline derivatives, which are of significant interest in medicinal chemistry. acs.org
Table 3: Cobalt-Catalyzed C-H Functionalization of Aminoquinoline Derivatives
| Substrate Type | Reaction | Position | Catalyst / Conditions | Key Feature | Reference |
|---|---|---|---|---|---|
| 8-Aminoquinoline | Nitration | C5 | Co(NO₃)₂·6H₂O, TBN | Remote C-H functionalization via SET mechanism | shu.ac.ukresearchgate.net |
| 8-Aminoquinoline Amide | Alkylation | C4 | Co(OAc)₂, Eosin Y, Visible Light | Photoredox-mediated remote C4-functionalization | acs.org |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2,6,8-trimethylquinolin-4-amine, the ¹H NMR spectrum would be expected to display distinct signals for the aromatic protons, the amine protons, and the protons of the three methyl groups.
The aromatic region would likely show signals for the protons on the quinoline (B57606) core. The proton at position 3 is anticipated to appear as a singlet due to the absence of adjacent protons. The protons at positions 5 and 7 on the benzene (B151609) ring would likely appear as singlets or exhibit very small long-range couplings.
The three methyl groups at positions 2, 6, and 8 are expected to appear as sharp singlets in the upfield region of the spectrum, with their precise chemical shifts influenced by their position on the quinoline ring. The protons of the amino group at position 4 would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Hypothetical ¹H NMR Data for this compound:
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | ~6.5 | s |
| H-5 | ~7.2 | s |
| H-7 | ~7.0 | s |
| NH₂ | ~5.0 (broad) | s |
| CH₃ (C2) | ~2.5 | s |
| CH₃ (C6) | ~2.4 | s |
This is a hypothetical representation and actual values may vary.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The spectrum would be characterized by signals for the nine carbons of the quinoline ring system and the three carbons of the methyl groups. The carbons bearing the amino group (C4) and the nitrogen atom (C2, C8a) would have characteristic chemical shifts. The quaternary carbons (C2, C4, C6, C8, C4a, C8a) can be distinguished from the carbons bearing protons (CH) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Hypothetical ¹³C NMR Data for this compound:
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~158 |
| C3 | ~98 |
| C4 | ~150 |
| C4a | ~148 |
| C5 | ~125 |
| C6 | ~135 |
| C7 | ~122 |
| C8 | ~130 |
| C8a | ~145 |
| CH₃ (C2) | ~24 |
| CH₃ (C6) | ~21 |
This is a hypothetical representation and actual values may vary.
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei. acs.orgacs.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show correlations between protons on the same aromatic ring if any were close enough to couple, though in this highly substituted system, such correlations might be absent.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. mdpi.com It would be used to definitively assign the signals for C3-H3, C5-H5, C7-H7, and the methyl carbons to their corresponding protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). mdpi.com It is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the C2-methyl protons and the C2 and C3 carbons, and between the H3 proton and the C2, C4, and C4a carbons. These correlations would confirm the substitution pattern of the quinoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY would be instrumental in confirming the spatial proximity of the methyl groups to the aromatic protons on the quinoline core. For example, a correlation between the C8-methyl protons and the H7 proton would support their adjacent positions.
While ¹H and ¹³C are the most common nuclei studied, NMR can also be applied to other nuclei like ¹⁴N or ¹⁵N. ¹⁵N NMR, although less sensitive, could provide direct information about the electronic environment of the two nitrogen atoms in the quinoline ring and the amino group, further confirming their chemical state.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₁₂H₁₄N₂, the expected monoisotopic mass would be precisely measured. This experimental value would then be compared to the calculated theoretical mass to confirm the elemental composition.
Predicted HRMS Data for this compound:
| Adduct | m/z (mass to charge ratio) |
|---|---|
| [M+H]⁺ | 187.12297 |
| [M+Na]⁺ | 209.10491 |
| [M+K]⁺ | 225.07885 |
Data predicted by computational models. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Fragmentation
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for assessing the purity of this compound and for studying its molecular fragmentation pathways under electron impact ionization. In a typical GC-MS analysis, the sample is volatilized and separated on a chromatographic column before being introduced into the mass spectrometer. The retention time in the gas chromatogram is a key indicator of the compound's purity.
Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact, which induces fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ions. For this compound (C₁₂H₁₄N₂), the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (186.25 g/mol ).
The fragmentation of amines is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In aromatic amines, fragmentation can also involve the loss of substituents from the ring or cleavage of the ring itself. The presence of three methyl groups on the quinoline core of this compound would likely lead to characteristic fragmentation patterns, including the loss of a methyl radical (CH₃•), resulting in a significant peak at m/z 171. Further fragmentation could involve the loss of HCN or other small neutral molecules from the heterocyclic ring structure.
Liquid Chromatography-Mass Spectrometry (LC-MS/IT-TOF) for Complex Mixture Analysis
For analyzing this compound within complex matrices or for obtaining high-resolution mass data, Liquid Chromatography-Mass Spectrometry with an Ion Trap-Time of Flight (LC-MS/IT-TOF) detector is an invaluable technique. This method couples the separation power of liquid chromatography with the high mass accuracy and MSⁿ fragmentation capabilities of an IT-TOF mass spectrometer.
LC is particularly suitable for compounds like this compound that may have limited thermal stability or volatility for GC analysis. The use of soft ionization techniques, such as electrospray ionization (ESI), typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. For this compound, the [M+H]⁺ ion would be observed at m/z 187.12297.
The IT-TOF analyzer allows for precise mass measurements, enabling the determination of the elemental composition from the exact mass. Furthermore, collision-induced dissociation (CID) can be performed on the isolated precursor ion to generate fragmentation patterns that help confirm the structure. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, provide an additional dimension of identification.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 187.12297 | 140.8 |
| [M+Na]⁺ | 209.10491 | 151.4 |
| [M-H]⁻ | 185.10841 | 144.6 |
| [M+NH₄]⁺ | 204.14951 | 160.9 |
| [M+K]⁺ | 225.07885 | 147.4 |
| [M+H-H₂O]⁺ | 169.11295 | 134.4 |
This data is based on computational predictions.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally sensitive compounds. In this method, the analyte is dissolved in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This process causes the analyte molecules to be sputtered into the gas phase as ions.
For this compound, FAB-MS would be expected to produce a prominent protonated molecular ion peak, [M+H]⁺, at m/z 187. This allows for the unambiguous determination of the molecular weight. While fragmentation is generally limited compared to electron impact ionization, some characteristic fragment ions may be observed, providing structural information. Although largely superseded by ESI and MALDI techniques, FAB-MS remains a relevant method for certain applications.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific bonds.
As a primary aromatic amine, the most distinct features are the N-H stretching vibrations. Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. Other key absorptions include the N-H bending (scissoring) vibration, C-N stretching, and vibrations associated with the substituted aromatic quinoline ring.
Table 2: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3400-3250 | Medium-Weak, Sharp | Two bands expected for a primary amine (-NH₂). |
| C-H Stretch (Aromatic) | 3100-3000 | Weak | Associated with the quinoline ring system. |
| C-H Stretch (Aliphatic) | 2960-2850 | Medium | From the three methyl (-CH₃) groups. |
| C=C and C=N Stretch | 1620-1450 | Medium-Strong | Skeletal vibrations of the aromatic quinoline ring. |
| N-H Bend | 1650-1580 | Medium-Strong | Characteristic scissoring vibration of a primary amine. |
| C-N Stretch (Aromatic) | 1335-1250 | Strong | C-N bond vibration for an aromatic amine. |
| N-H Wag | 910-665 | Strong, Broad | Out-of-plane bending for primary amines. |
Electronic Absorption and Luminescence Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system of this compound constitutes a large chromophore.
The UV-Vis spectrum of quinoline itself exhibits distinct absorption bands arising from π → π* transitions. The introduction of substituents onto this ring system modifies the electronic properties and, consequently, the absorption spectrum. The amino group (-NH₂) at position 4 acts as a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Due to its electron-donating nature via resonance, the amino group typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The three electron-donating methyl groups also contribute to a smaller bathochromic shift.
Therefore, the UV-Vis spectrum of this compound is expected to show complex absorption bands at longer wavelengths compared to unsubstituted quinoline, reflecting the extended conjugation and the influence of the auxochromic amino group.
X-ray Crystallography for Solid-State Structure Determination
As of the current literature review, specific single-crystal X-ray diffraction data for this compound has not been reported. The cultivation of single crystals suitable for diffraction studies is a critical prerequisite, and the absence of such data in established crystallographic databases suggests that this has not yet been accomplished or publicly disclosed for this particular compound.
To illustrate the depth of information that single-crystal X-ray diffraction provides in the study of quinoline derivatives, the crystallographic analysis of a related compound, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, is presented here as a case study. nih.gov This analysis reveals the precise solid-state structure and intermolecular interactions, which are crucial for understanding the material's properties.
A colorless crystal of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate was obtained and analyzed using a Bruker APEX-II CCD diffractometer with MoKα radiation (λ = 0.71073 Å). nih.gov The structure was solved using direct methods and refined to produce a detailed crystallographic model. nih.gov
Crystal Data and Structure Refinement:
The crystallographic data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate is summarized in the interactive table below. nih.gov
| Parameter | Value |
| Empirical Formula | C₂₂H₂₂FNO₂ |
| Formula Weight | 367.41 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 14.135(3) Å |
| b | 10.153(2) Å |
| c | 13.784(3) Å |
| α | 90° |
| β | 108.06(3)° |
| γ | 90° |
| Volume | 1880.3(7) ų |
| Z | 4 |
| Density (calculated) | 1.298 Mg/m³ |
| Absorption Coefficient | 0.090 mm⁻¹ |
| F(000) | 776 |
| Crystal Size | |
| 0.36 mm x 0.28 mm x 0.18 mm | |
| Data Collection | |
| Theta range for data collection | 2.46 to 25.00° |
| Index ranges | -16<=h<=16, -12<=k<=12, -16<=l<=16 |
| Reflections collected | 9963 |
| Independent reflections | 3297 [R(int) = 0.0216] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3297 / 0 / 245 |
| Goodness-of-fit on F² | 1.036 |
| Final R indices [I>2sigma(I)] | R₁ = 0.0453, wR₂ = 0.1232 |
| R indices (all data) | R₁ = 0.0558, wR₂ = 0.1328 |
| Largest diff. peak and hole | 0.254 and -0.201 e.Å⁻³ |
Data sourced from Sun et al., 2023. nih.gov
This detailed crystallographic information allows for the precise determination of the molecule's three-dimensional shape, including the planarity of the quinoline ring system and the orientation of the substituent groups. Such data is invaluable for computational modeling, understanding structure-activity relationships, and designing new molecules with specific desired properties. While this example is for a different quinoline derivative, it highlights the type and quality of data that would be sought for the structural elucidation of this compound.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Geometry Optimization
Molecular modeling serves as the foundational step in the computational analysis of chemical compounds. Through geometry optimization, researchers can determine the most stable three-dimensional arrangement of atoms in a molecule, which is crucial for predicting its physical and chemical properties.
Electronic Structure Calculations
Electronic structure calculations provide insights into the distribution of electrons within a molecule. These calculations are fundamental to understanding a molecule's reactivity, spectroscopic properties, and intermolecular interactions. For quinoline (B57606) derivatives, the electronic structure is characterized by a delocalized π-system across the fused rings. The presence of an amine group and methyl groups, as in 2,6,8-trimethylquinolin-4-amine, would be expected to modulate the electron density distribution across the quinoline core.
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of molecular behavior based on the principles of quantum mechanics. These methods are instrumental in modern chemical research for their predictive power.
Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.netresearchgate.net It allows for the calculation of various reactivity descriptors that help in predicting how a molecule will behave in a chemical reaction. researchgate.net For a range of quinoline derivatives, DFT calculations have been successfully employed to determine properties such as electrophilicity index, electronegativity, chemical potential, and chemical hardness and softness. researchgate.netresearchgate.net These parameters are derived from the energies of the frontier molecular orbitals.
A study on a series of tunable quinoline derivatives utilized DFT at the B3LYP/6-31G'(d,p) level to predict their photophysical properties. researchgate.net Similar methodologies could be applied to this compound to predict its electronic characteristics. For instance, in a study of 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one (TMQ), the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized on the quinoline moiety, indicating the likely sites of electronic activity. researchgate.net
Table 1: Calculated Quantum Chemical Properties for a Related Quinoline Derivative (TMQ)
| Property | Value |
| HOMO Energy | -6.164 eV |
| LUMO Energy | -2.086 eV |
| Energy Gap (Eg) | 4.078 eV |
Data sourced from a study on 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one (TMQ). researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netschrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com
In computational studies of various organic molecules, including quinoline derivatives, the HOMO-LUMO gap is a frequently calculated parameter. nih.gov For example, the calculated HOMO-LUMO gap for the related compound TMQ is 4.078 eV, indicating a significant energy barrier for electronic excitation. researchgate.net The location of the HOMO and LUMO can also predict the sites of electrophilic and nucleophilic attack, respectively. For many quinoline derivatives, the HOMO is often distributed over the entire molecule or specific electron-rich substituents, while the LUMO is frequently localized on the quinoline ring itself. researchgate.net This suggests that the quinoline ring is the primary electron-accepting part of the molecule.
Reaction Mechanism Studies
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. By modeling the transition states and intermediates, researchers can understand the energetic favorability of different reaction mechanisms. For substituted quinolines, which are important in medicinal chemistry and materials science, understanding their reaction mechanisms is crucial for designing new synthetic routes and predicting their biological activity.
While no specific reaction mechanism studies for this compound were found, research on related quinoline compounds often involves computational analysis of their formation or subsequent reactions. For example, the hydrohalogenation of N-substituted p-quinonimines has been studied using quantum-chemical calculations to predict the site of addition. researchgate.net Such approaches could theoretically be applied to understand the reactivity and potential reaction pathways of this compound with various reagents.
Theoretical Elucidation of Reaction Pathways and Transition States
Currently, there are no published studies that theoretically elucidate the reaction pathways and transition states involved in the synthesis of this compound. A common synthetic route for 4-aminoquinolines is the Conrad-Limpach synthesis, which involves the condensation of an aniline (B41778) with a β-ketoester. A theoretical investigation of this synthesis for this compound would likely involve density functional theory (DFT) calculations to map the potential energy surface of the reaction. Such a study would identify the structures of intermediates and transition states, as well as their relative energies, providing a detailed mechanistic understanding. This would be invaluable for optimizing reaction conditions to improve yield and purity.
Selectivity Prediction in Synthetic Transformations
The prediction of selectivity in the synthesis of this compound is another area where computational studies would be highly beneficial but are currently lacking. For instance, in the potential synthesis from 2,4-dimethylaniline, the regioselectivity of the cyclization step could be explored using computational models. By calculating the activation energies for the formation of different isomers, it would be possible to predict the most likely product under various conditions. This predictive capability is a significant advantage of computational chemistry in designing efficient and selective synthetic strategies.
Molecular Dynamics Simulations
No molecular dynamics (MD) simulations for this compound interacting with other molecules have been reported. MD simulations could offer insights into how this molecule behaves in different solvent environments or how it might interact with biological macromolecules or material surfaces. Such simulations could predict binding affinities and modes of interaction, which are crucial for applications in drug discovery or materials science.
Structure Activity Relationship Sar Studies and Molecular Design
General Principles of SAR for Quinoline (B57606) Derivatives
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, in the context of antimalarial and antiprion activity, a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is often considered essential for antibacterial effects. slideshare.net Furthermore, the annulation of this moiety with an aromatic ring is a critical feature. slideshare.net
Key general principles for the SAR of quinoline derivatives include:
Substitution at Position 4: The presence of an amino group at the 4-position is a common feature in many biologically active quinolines, such as the antimalarial drug chloroquine (B1663885). youtube.com The nature of the substituent at this position significantly impacts the molecule's activity.
Substitution at Position 7: An electron-withdrawing group, such as a chlorine atom, at the 7-position is often crucial for high antimalarial potency. youtube.com This feature is common to drugs like chloroquine and amodiaquine. youtube.com
The Quinoline Core: The fused aromatic ring system of quinoline is electron-deficient, which influences its reactivity, allowing for both nucleophilic and electrophilic substitution reactions. nih.gov This inherent chemical nature is fundamental to its role as a versatile scaffold in drug design. nih.gov
Studies have revealed remarkable similarities in the SAR for antiprion and antimalarial effects of certain quinoline derivatives, suggesting overlapping molecular targets. nih.govacs.org
Impact of Substitution Patterns on Molecular Properties
The introduction of methyl groups at positions 2, 6, and 8 of the quinoline ring in 2,6,8-Trimethylquinolin-4-amine has a significant impact on its molecular properties. Methyl groups are known to influence a molecule's lipophilicity, which in turn affects its ability to cross cell membranes (permeability).
Research on related quinoline compounds has shown that methyl substitution can have varied effects on biological activity. For example, in a study on the mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline, the position of methyl groups was found to significantly enhance or reduce mutagenic activity. nih.gov Specifically, the introduction of a methyl group at certain positions can dramatically alter the compound's biological effect. nih.gov While direct studies on the permeability of this compound are not extensively documented, the presence of three methyl groups would be expected to increase its lipophilicity compared to an unsubstituted quinoline amine. This increased lipophilicity can lead to enhanced membrane permeability, a critical factor for a drug's ability to reach its intracellular target. However, excessive lipophilicity can also lead to issues such as poor solubility and increased metabolic breakdown.
The amine group at the 4-position of the quinoline ring is a key determinant of the molecule's chemical reactivity and its ability to form interactions with biological macromolecules. The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore, particularly in antimalarial drugs. nih.gov
The nitrogen atom of the amino group is basic and can be protonated at physiological pH. This protonation is crucial for the mechanism of action of some 4-aminoquinoline drugs, which are thought to accumulate in the acidic food vacuole of the malaria parasite. researchgate.net The basicity of this nitrogen, and therefore the extent of protonation, can be modulated by substituents on the quinoline ring. researchgate.net
Furthermore, the amine group can act as a hydrogen bond donor, enabling it to form specific interactions with amino acid residues in the binding sites of target proteins. The synthesis of various 4-aminoquinoline derivatives is often achieved through nucleophilic aromatic substitution, where an amine displaces a leaving group (commonly a halogen) at the 4-position. frontiersin.org This highlights the reactivity of this position and its accessibility for chemical modification.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are valuable tools for predicting the activity of new compounds and for understanding the physicochemical properties that are important for a desired biological effect. nih.gov
Linear regression is a common method used in QSAR to establish a relationship between a biological activity and one or more physicochemical descriptors. neliti.com For quinoline systems, QSAR models have been developed to predict various activities, including antifungal and antimycobacterial effects. neliti.comnih.gov
These models often use descriptors such as:
Lipophilicity (log P): This describes the compound's solubility in fats versus water and is crucial for membrane permeability.
Electronic parameters (e.g., Hammett constants): These quantify the electron-donating or electron-withdrawing nature of substituents.
Steric parameters (e.g., Taft parameters): These describe the size and shape of substituents.
For example, a QSAR study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives found that lipophilicity (cLogP) had a significant influence on their antifungal activity. neliti.com Similarly, in a study of 4-aminoquinolines, the pKa of the quinoline ring nitrogen and the side-chain amino group were correlated with Hammett constants of substituents at the 7-position. researchgate.net
| Descriptor Class | Specific Descriptor Example | Property Measured | Relevance to Activity |
|---|---|---|---|
| Lipophilicity | log P | Partition coefficient between octanol (B41247) and water | Membrane permeability, absorption |
| Electronic | Hammett constant (σ) | Electron-donating/withdrawing ability of a substituent | Reactivity, binding interactions |
| Steric | Taft steric parameter (Es) | Size and shape of a substituent | Receptor fit, accessibility of reactive sites |
| Topological | Wiener index | Molecular branching and size | Overall molecular shape and size |
The general equation for a Free-Wilson analysis is: Activity = Σ (Group Contribution) + Activity of Parent Structure
This approach has been successfully applied to quinoline derivatives. For instance, a modified Free-Wilson analysis was used to study the structure-activity relationships of 4-quinolinehydrazones with antiviral activity. nih.gov The analysis helped to quantify the contribution of different substituents to the antiviral effect. nih.gov
The Free-Wilson model is particularly useful in the early stages of drug discovery when a series of closely related compounds has been synthesized and tested. It can help to identify which substituent positions and which specific substituents are most beneficial for activity, thereby guiding the design of the next generation of compounds. However, a limitation of this approach is that it requires a relatively large and well-designed dataset of compounds where substitutions have been made at multiple positions. slideshare.net
Rational Design Strategies for Novel this compound Derivatives
The rational design of novel derivatives based on the this compound scaffold is a strategic process aimed at enhancing specific biological activities. This approach leverages an understanding of the structure-activity relationships (SAR) within the broader quinoline family to make targeted chemical modifications. The goal is to improve potency, selectivity, and pharmacokinetic properties by altering the core structure and its substituents.
Design Principles for Enhanced Biological Activity
The design of potent quinoline-based therapeutic agents is guided by several key principles derived from extensive structure-activity relationship studies. These principles focus on strategic modifications to the quinoline core to optimize interactions with biological targets.
A primary strategy involves the introduction or modification of substituents at various positions on the quinoline ring to modulate the molecule's electronic and steric properties. For instance, the nature and position of substituents on the quinoline core can significantly influence biological activity. nih.gov Structure-activity relationship studies have shown that having appropriate heterocycles at the C4 position and suitable substituents on the quinoline ring can have a major impact on improving anti-proliferative activity. nih.gov In the broader quinoline family, the introduction of a hydroxyl group at the C8 position has been identified as a key structural feature for the biological activity of certain derivatives. mdpi.com
Another established design principle is the creation of hybrid molecules, where the quinoline scaffold is linked to other pharmacologically active moieties. mdpi.comnih.gov This approach aims to develop dual-target candidates or to enhance the activity of the primary scaffold. For example, linking a quinolone fragment to a quinoline core has been explored to generate hybrid compounds with the goal of creating dual-target agents against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, combining the 8-aminoquinoline (B160924) scaffold with natural antioxidants like ferulic and caffeic acids is a strategy to develop multi-target-directed ligands, for instance, for neurodegenerative diseases. nih.gov
Computational methods such as Comparative Molecular Field Analysis (CoMFA) and molecular docking are integral to modern rational drug design. nih.govmdpi.com These in-silico techniques help to build 3D-QSAR models that correlate the three-dimensional structure of quinoline derivatives with their biological activity. mdpi.com By analyzing the contour maps generated from these models, researchers can identify specific regions on the molecule where modifications, such as adding bulky or electropositive groups, would be beneficial for enhancing activity. mdpi.com This allows for the virtual screening and design of new compounds with predicted improved potency before undertaking their actual synthesis.
Table 1: Research Findings on Quinoline Derivative Modifications and Biological Activity
| Compound/Derivative Class | Modification Strategy | Key Finding | Biological Activity | Source |
| 8-hydroxyquinoline-5-sulfonamides | Introduction of an unsubstituted phenolic group at position 8. | The 8-OH group was found to be a key structural fragment necessary for biological activity. | Anticancer and antimicrobial. mdpi.com | mdpi.com |
| Quinoline-Quinolone Hybrids | Linking a quinolone fragment to the quinoline core. | Resulting hybrid compound (5d) showed a potential effect against most tested G+ and G- bacterial strains. | Broad-spectrum antibacterial. nih.gov | nih.gov |
| Pyridinyl-Quinoline Derivatives | Introduction of heterocycles at the C4 position of a pyridine (B92270) linker attached to the quinoline. | Compound 13e showed potent growth inhibitory effects and induced apoptosis. | Anti-proliferative. nih.gov | nih.gov |
| N-mustard-quinoline conjugates | Heteroaryl substitution at C-2 of quinoline. | Increased lipophilicity and DNA binding properties required to enhance anticancer properties. | Anticancer. biointerfaceresearch.com | biointerfaceresearch.com |
Optimization of Lead Compounds from the Quinoline Family
A common starting point is the quinoline core itself, which is considered a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds. nih.govrsc.org The optimization process is a methodical exploration of the structure-activity relationship (SAR). For example, researchers took a lead compound (compound 1 in their study) and initially focused SAR analysis on the substituents at the N13-position, replacing a phenylethyl group with various aliphatic chains and heterocycles to generate a series of new derivatives. nih.gov
This systematic modification allows for the identification of key structural features that govern efficacy. In one study, a series of novel quinoline derivatives were synthesized and evaluated for antitumor and antibacterial activity. Through this process, a specific derivative, compound 12, was identified as the most potent, with significantly stronger activity against certain cancer cell lines than the positive controls used. nih.gov This highlights how iterative modifications—such as altering the length of an alkyl chain combined with a quinolinium iodide—can lead to a highly optimized compound. nih.gov
The insights gained from quantitative structure-activity relationship (QSAR) analyses provide crucial guidelines for designing new, more active compounds. nih.gov By understanding which structural modifications lead to enhanced activity, medicinal chemists can focus their synthetic efforts on the most promising candidates, accelerating the discovery of potent and effective agents. biointerfaceresearch.com This iterative cycle of design, synthesis, and testing is fundamental to transforming a simple, active quinoline into a highly optimized clinical candidate.
Table 2: Examples of Lead Optimization in the Quinoline Family
| Lead Compound Scaffold | Optimization Strategy | Resulting Compound/Series | Improvement in Biological Activity | Source |
| Oxazino quinoline | Replacement of N13-phenylethyl group with various aliphatic chains and heterocycles. | Series of oxazino quinoline derivatives (4a–m). | Aimed at improving activity against Gram-negative bacteria. nih.gov | nih.gov |
| Quaternary amine around a quinolinium iodide | Variation of even-numbered alkyl chains. | Compound 12 | Found to be the most potent derivative with IC50 values of 5.18 ± 0.64 µM against A-549 cells, stronger than the positive control 5-FU. nih.gov | nih.gov |
| Quinoline core | Introduction of diverse nitrogen heterocycles through different linkers. | Compounds 13e, 13f, and 13h. | Displayed the most effective growth inhibitory effects with GI50 values as low as 2.61 µM. nih.gov | nih.gov |
Advanced Chemical Reactivity and Synthetic Applications
Derivatization Strategies
The primary amino group at the 4-position is a key handle for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's properties and reactivity.
For instance, the reaction of 8-aminoquinoline (B160924) with 2,6-pyridinedicarboxaldehyde (B58191) has been shown to produce the corresponding Schiff base. nih.govasianpubs.org This suggests that 2,6,8-trimethylquinolin-4-amine would react similarly with various quinolinecarbaldehydes. The general reaction is illustrated below:
General Reaction for Schiff Base Formation: this compound + Quinolinecarbaldehyde ⇌ Schiff Base + H₂O
The formation of these Schiff bases is often reversible and can be influenced by factors such as pH and the presence of dehydrating agents. These resulting imines are valuable intermediates themselves, as the C=N bond can be further reduced to form secondary amines or be involved in cycloaddition reactions.
N-substitution of the 4-amino group can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity. Common N-substitution reactions include alkylation and acylation.
N-Alkylation: The introduction of alkyl groups on the amino nitrogen can be achieved through reactions with alkyl halides. This transformation would increase the steric bulk around the nitrogen and can also modulate the basicity of the amine. While direct N-alkylation of 4-aminoquinolines can sometimes be challenging due to the potential for multiple alkylations and competing reactions on the quinoline (B57606) ring, it is a common strategy for modifying the properties of amino-heterocycles. youtube.com
N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would yield the corresponding amides. This transformation generally decreases the nucleophilicity and basicity of the amino group due to the electron-withdrawing nature of the acyl group. This can be a useful strategy to protect the amino group during subsequent reactions on the quinoline ring.
The table below illustrates the expected influence of N-substitution on the properties of this compound.
| Substitution Type | Reagent Example | Expected Product | Influence on Reactivity |
| N-Alkylation | Methyl Iodide | N-methyl-2,6,8-trimethylquinolin-4-amine | Increased steric hindrance, potential change in basicity. |
| N-Acylation | Acetyl Chloride | N-(2,6,8-trimethylquinolin-4-yl)acetamide | Decreased nucleophilicity and basicity of the nitrogen. |
Regioselective Functionalization of the Quinoline Ring
The regioselectivity of electrophilic substitution on the quinoline ring of this compound is directed by the existing substituents. The amino group at C4 and the methyl groups at C2, C6, and C8 are all electron-donating groups, which activate the quinoline system towards electrophilic attack.
The directing effects of these groups would likely lead to substitution at the C3 and C5 positions, which are ortho and para to the powerful activating amino group at C4. The methyl groups at C6 and C8 will further activate the benzenoid ring, potentially leading to substitution at the C5 and C7 positions. However, the strong directing effect of the 4-amino group is expected to dominate.
Predicting the precise outcome of regioselective functionalization can be complex and often requires experimental verification. Quantum mechanical calculations, such as the analysis of the Highest Occupied Molecular Orbital (HOMO), can provide insights into the most likely sites for electrophilic attack. wuxiapptec.com For many quinoline derivatives, C-H activation catalyzed by transition metals has emerged as a powerful tool for regioselective functionalization.
Oxidation and Reduction Chemistry of this compound and its Derivatives
The quinoline ring system and the amino group are both susceptible to oxidation and reduction, leading to a variety of potential products.
Oxidation: Oxidation of the quinoline nitrogen can lead to the formation of the corresponding N-oxide. This transformation can alter the electronic properties of the ring and is often used to facilitate substitutions at the C2 and C4 positions. The amino group can also be oxidized, although this can sometimes lead to complex product mixtures or degradation of the molecule. The use of specific oxidizing agents can help to control the outcome of the reaction.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. For instance, photocatalytic hydrogenation of quinolines using water as a hydrogen atom donor has been reported. researchgate.net This type of transformation would significantly alter the aromaticity and geometry of the molecule. The presence of the amino group and methyl groups may influence the conditions required for reduction and the stereochemistry of the resulting product.
Role as a Synthetic Building Block for Complex Architectures
Due to its multiple functional groups and reactive sites, this compound can serve as a valuable building block for the synthesis of more complex molecules. The amino group provides a key point for elaboration, allowing for the attachment of various side chains and other molecular fragments.
For example, 4-aminoquinolines are the core scaffold of several antimalarial drugs, such as chloroquine (B1663885) and amodiaquine. lstmed.ac.ukresearchgate.net By analogy, this compound could be used as a starting material for the synthesis of novel bioactive compounds. The general strategy often involves the condensation of the 4-aminoquinoline (B48711) with a side-chain-containing amine. plos.orgnih.gov
The ability to perform regioselective functionalization on the quinoline ring further enhances its utility as a synthetic building block, allowing for the controlled introduction of additional functional groups to build up molecular complexity.
Investigation of Radical Pathways in Quinoline Reactions
Radical reactions offer an alternative to traditional ionic pathways for the functionalization of quinolines. These reactions often proceed under mild conditions and can provide access to unique substitution patterns.
The synthesis of quinolines can itself proceed through radical-promoted cyclizations. nih.gov Furthermore, intramolecular radical additions to the quinoline ring have been shown to occur at the C2, C3, and C4 positions under neutral conditions. capes.gov.br
While specific studies on radical reactions involving this compound are scarce, the electron-rich nature of the molecule suggests it could be a suitable substrate for radical-mediated transformations. For example, radical alkylation or arylation could potentially be achieved, providing a direct method for C-H functionalization. The investigation of visible-light-promoted photocatalysis is a promising area for exploring novel radical-based transformations of quinoline derivatives. organic-chemistry.org
Future Research Directions and Perspectives
Development of Novel and Green Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup and Doebner-von Miller syntheses. However, these methods often involve harsh conditions, strong acids, and oxidizing agents. Future research must prioritize the development of novel and greener synthetic routes to 2,6,8-trimethylquinolin-4-amine that are more efficient, cost-effective, and environmentally benign.
Key areas for development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for quinoline synthesis. researchgate.net
Use of Green Solvents: Replacing traditional volatile organic solvents with water, ethanol, or ionic liquids can significantly reduce the environmental impact. researchgate.net
Heterogeneous Catalysis: Employing reusable solid catalysts, such as nano-catalysts or supported metal catalysts, can simplify product purification and minimize waste. researchgate.net
One-Pot, Multi-Component Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single vessel without isolating intermediates can improve efficiency and reduce resource consumption. nih.govmdpi.com
Table 1: Comparison of Potential Green Synthetic Approaches for this compound
| Methodology | Catalyst/Medium | Key Advantages | Potential Challenges |
|---|---|---|---|
| Microwave-Assisted Synthesis | Ionic Liquids | Rapid reaction rates, improved yields, enhanced regioselectivity. researchgate.net | Specialized equipment required, scalability concerns. |
| Ultrasound-Assisted Synthesis | Water/Ethanol | Enhanced mass transfer, shorter reaction times, milder conditions. | Potential for side reactions, equipment limitations. |
| Nano-Catalyst Systems | e.g., TiO2-NPs, ZnO | High catalytic activity, reusability, green solvent compatibility. researchgate.net | Catalyst preparation and characterization, potential for leaching. |
| Biocatalysis | Enzymes | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope limitations. |
In-Depth Mechanistic Elucidation of Biological Activities at the Molecular Level
While the broader quinoline class is known for a wide spectrum of biological activities, including anticancer and antimicrobial effects, the specific molecular mechanisms of this compound remain largely unexplored. biointerfaceresearch.commdpi.com Future research should focus on detailed investigations to identify its precise biological targets and elucidate its mechanism of action at the molecular level.
Prospective research avenues include:
Target Identification: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins, enzymes, or nucleic acid sequences with which the compound interacts.
Enzyme Inhibition Assays: Screening against panels of key enzymes implicated in disease, such as protein kinases, reverse transcriptases, or topoisomerases, which are known targets for other quinoline derivatives. researchgate.netnih.gov
DNA Interaction Studies: Investigating the potential for the compound to act as a DNA intercalator or binding agent, a common mechanism for quinoline-based anticancer agents.
Cellular Pathway Analysis: Determining how the compound affects critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. researchgate.net
Application of Advanced Computational Methods for Predictive Modeling
Computational chemistry offers powerful tools for accelerating drug discovery and materials science research. Applying these methods to this compound can provide valuable insights into its properties and guide the design of new derivatives with enhanced functions.
Future computational studies should involve:
Molecular Docking: Simulating the binding of this compound to the active sites of known biological targets to predict binding affinity and interaction modes. researchgate.netnih.govmdpi.com This can help prioritize experimental screening and explain observed biological activities.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of this compound and its analogues with their biological activity. nih.govresearchgate.net QSAR models can be used to predict the potency of novel, unsynthesized compounds. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to a biological target over time to assess the stability of the complex and understand the energetic factors driving the interaction.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives, which is crucial for early-stage drug development.
Table 2: Advanced Computational Methods and Their Applications
| Computational Method | Objective | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to specific protein targets. | Identification of key interacting residues; ranking of potential biological targets. nih.gov |
| QSAR | Establish a correlation between chemical structure and biological activity. | A predictive model to guide the design of more potent analogues. nih.gov |
| MD Simulations | Assess the stability and dynamics of the ligand-protein complex. | Insight into the conformational changes and binding free energies. |
| Density Functional Theory (DFT) | Calculate electronic properties and predict reactivity. | Understanding of molecular orbitals (HOMO-LUMO) and chemical reactivity. researchgate.net |
Exploration of this compound and its Derivatives in Emerging Fields of Chemical Research
Beyond its potential in medicinal chemistry, the unique electronic and structural properties of the quinoline scaffold suggest that this compound could have applications in other fields. Research should extend beyond biological activity to explore its utility in materials science and chemical biology.
Emerging areas for exploration include:
Organic Electronics: Investigating the compound and its derivatives as components in organic light-emitting diodes (OLEDs), where related quinoline structures have shown promise. chemimpex.com
Fluorescent Probes: Exploring its potential as a fluorescent dye or sensor for detecting metal ions or specific biological molecules, leveraging the inherent fluorescence of the quinoline ring. chemimpex.com
Agrochemicals: Evaluating its utility as a scaffold for developing new pesticides or herbicides, an area where quinoline derivatives have found application. chemimpex.com
Corrosion Inhibition: Studying its ability to adsorb onto metal surfaces and protect them from corrosion, a known property of some nitrogen-containing heterocyclic compounds.
Design of Highly Selective and Potent Analogues for Specific Biological Targets
Once primary biological targets are identified, a crucial future direction will be the rational design and synthesis of analogues of this compound with improved potency and selectivity. Structure-activity relationship (SAR) studies will be fundamental to this effort. mdpi.com
Key strategies for analogue design include:
Substitution at the Amino Group: Modifying the 4-amino group to introduce different functional groups could modulate binding affinity and selectivity for a target.
Modification of Methyl Groups: Replacing or functionalizing the methyl groups at the 2, 6, and 8 positions could alter the compound's steric and electronic properties, potentially enhancing target engagement and optimizing pharmacokinetic properties.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve potency or reduce off-target effects.
Hybrid Molecule Design: Conjugating the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6,8-trimethylquinolin-4-amine and related quinoline-4-amine derivatives?
- Methodology :
- Cyclization and Functionalization : Start with substituted aniline precursors (e.g., 4-methoxyaniline) for cyclization to form the quinoline core. Subsequent nitration, chlorination, and coupling reactions introduce substituents at positions 2, 6, and 8 .
- Nucleophilic Substitution : React 4-chloroquinoline derivatives with amines under reflux in polar aprotic solvents (e.g., N-methylpyrrolidone) with triethylamine as a base. Optimize reaction times and stoichiometry to improve yields (e.g., 24–92% yields reported for similar compounds) .
- Reductive Amination : For alkylamino side chains, employ reductive amination of ketones or aldehydes with primary/secondary amines, using catalysts like NaBH₃CN .
Q. How can researchers characterize this compound structurally?
- Methodology :
- NMR Spectroscopy : Use and NMR to confirm substituent positions and amine proton environments. For example, quinoline protons typically resonate between δ 7.0–8.5 ppm, while methyl groups appear at δ 2.0–2.5 ppm .
- Mass Spectrometry : Confirm molecular weight via LC-MS or HRMS. Fragmentation patterns help validate the quinoline backbone and methyl group placement .
- X-ray Crystallography : Resolve 3D structures to analyze steric effects of methyl groups and hydrogen-bonding interactions .
Q. What safety protocols are critical when handling quinoline-4-amine derivatives?
- Methodology :
- PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
- Waste Management : Segregate halogenated byproducts (e.g., from chlorination steps) and neutralize acidic/basic waste before disposal .
- Emergency Measures : For spills, adsorb with inert material (e.g., vermiculite) and consult safety data sheets (SDS) for specific neutralization protocols .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates. For example, N-methylpyrrolidone improved yields to 45–60% in similar trifluoromethylquinoline syntheses .
- Catalysis : Explore Pd-mediated cross-coupling for regioselective methyl group introduction. Bidentate ligands (e.g., dppf) may reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining or improving yields (e.g., 20–30% time reduction reported for analogous amines) .
Q. What strategies resolve contradictions in biological activity data for quinoline-4-amine derivatives?
- Methodology :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (e.g., 1–50 μM) to account for nonlinear effects. For example, 3-nitroquinoline-4-amine derivatives showed variable inhibition at 5 μM vs. 10 μM .
- Cellular Uptake Studies : Use fluorescent analogs or LC-MS to quantify intracellular concentrations, addressing discrepancies between in vitro and in vivo efficacy .
- Structural-Activity Relationships (SAR) : Compare methylated vs. trifluoromethyl analogs to isolate steric/electronic contributions to activity .
Q. How do steric effects from 2,6,8-trimethyl substitution influence binding to biological targets?
- Methodology :
- Molecular Docking : Model interactions with target proteins (e.g., kinase ATP-binding pockets) using software like AutoDock Vina. Methyl groups may enhance hydrophobic interactions but reduce conformational flexibility .
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy. Bulky substituents often favor entropy-driven binding .
- Comparative NMR : Analyze chemical shift perturbations in protein-ligand complexes to map methyl group interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
